molecular formula C17H19N5OS B610845 Simurosertib CAS No. 1330782-76-7

Simurosertib

Número de catálogo B610845
Número CAS: 1330782-76-7
Peso molecular: 341.433
Clave InChI: XGVXKJKTISMIOW-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Simurosertib, also known as TAK-931, is an oral cell division cycle 7 (CDC7) selective inhibitor . It has been shown to induce S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation, resulting in irreversible antiproliferative effects in cancer cells .


Molecular Structure Analysis

The molecular formula of Simurosertib is C17H19N5OS . The InChIKey, which is a unique identifier for the compound, is XGVXKJKTISMIOW-ZDUSSCGKSA-N .


Physical And Chemical Properties Analysis

Simurosertib has a molecular weight of 341.43 . It is insoluble in water but soluble in DMSO and ethanol .

Aplicaciones Científicas De Investigación

Cancer Research

Simurosertib is being studied for its potential in cancer treatment. It is an inhibitor of the cell division cycle 7 (CDC7), a serine/threonine kinase that plays an important role in DNA replication . A first-in-human, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and activity of TAK-931 in Japanese patients with advanced solid tumors . The study found that TAK-931 was tolerable with a manageable safety profile .

DNA Replication

CDC7, the target of Simurosertib, plays a crucial role in DNA replication . By inhibiting CDC7, Simurosertib can potentially disrupt the DNA replication process in cancer cells, leading to their death .

DNA Repair and Recombination Signaling

In addition to its role in DNA replication, CDC7 also plays a role in DNA repair and recombination signaling pathways . Therefore, Simurosertib could potentially be used in research studying these pathways .

Biomarker in Cancers

CDC7, the target of Simurosertib, is highly expressed in a variety of tumors and is significantly associated with worse prognosis of patients . Therefore, Simurosertib could potentially be used in research as a biomarker in cancers .

Replication Stress Tolerance

CDC7 plays an important role in the replication stress tolerance of tumor cells . Therefore, Simurosertib could potentially be used in research studying the replication stress tolerance of tumor cells .

Immunotherapy

Preclinical findings suggest the therapeutic potential of TAK-931 in antitumor efficacy and immunity, which may improve the clinical benefit of the currently-used immunotherapy by combination treatment .

Pharmacokinetics

Simurosertib has been studied for its pharmacokinetics. The time to maximum plasma concentration of TAK-931 was approximately 1–4 hours postdose; systemic exposure was approximately dose proportional .

Antitumor Activities

Simurosertib demonstrates strong antitumor activities in both in vitro and in vivo models . This makes it a promising compound for further research and potential therapeutic applications .

Mecanismo De Acción

Simurosertib acts as a selective inhibitor of the cell division cycle 7 (CDC7) kinase . It induces S phase delay and replication stress, leading to mitotic aberrations through centrosome dysregulation and chromosome missegregation . This results in irreversible antiproliferative effects in cancer cells .

Safety and Hazards

Simurosertib is considered toxic and can cause skin irritation and serious eye damage . It also poses a risk of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child .

Direcciones Futuras

Simurosertib is currently under investigation in clinical trials for its safety, tolerability, and activity in participants with metastatic pancreatic cancer, metastatic colorectal cancer, and other advanced solid tumors . The highest R&D status is pending Phase 2 .

Propiedades

IUPAC Name

2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVXKJKTISMIOW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simurosertib

CAS RN

1330782-76-7
Record name Simurosertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simurosertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SIMUROSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.